molecular formula C17H26N2O2 B3027337 (R)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-94-0

(R)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate

Cat. No. B3027337
CAS RN: 1286207-94-0
M. Wt: 290.4
InChI Key: LTVAXKIZYRUIFE-OAHLLOKOSA-N
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Description

This compound is a derivative of pyrrolidine, which is a cyclic secondary amine . It’s likely to be a colorless liquid that is miscible with water and most organic solvents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidines can be synthesized from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .


Physical And Chemical Properties Analysis

As a derivative of pyrrolidine, this compound would likely share some of its properties. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .

Scientific Research Applications

Anticancer Activity

®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate: has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against human breast cancer cell lines (such as MCF-7). Some derivatives demonstrated promising activity, with IC50 values comparable to or even better than the standard drug cisplatin . Further studies are needed to explore its mechanism of action and potential clinical applications.

Antioxidant Properties

The compound’s antioxidant properties have also been explored. Using the DPPH (2,2-diphenylpicrylhydrazyl) method, researchers found that certain derivatives exhibited antioxidant activity, with IC50 values close to that of ascorbic acid . This suggests potential applications in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrrolidine derivatives have biological activity and can interact with various biological targets .

Safety and Hazards

Pyrrolidine is classified as highly flammable, harmful, corrosive, and a possible mutagen . It’s reasonable to assume that this compound could have similar hazards, but without specific data, it’s impossible to say for certain.

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, many pyrrolidine derivatives have shown promise as pharmaceuticals , so this could be one potential area of investigation.

properties

IUPAC Name

tert-butyl N-[(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-6-5-7-14(10-13)11-19-9-8-15(12-19)18-16(20)21-17(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,18,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVAXKIZYRUIFE-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2CC[C@H](C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121462
Record name Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286207-94-0
Record name Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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